Octadecyldiethoxychlorosilane

Description

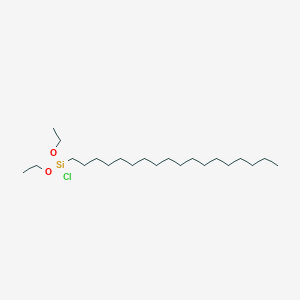

Octadecyldiethoxychlorosilane (CAS 33734-79-1) is a long-chain organosilicon compound characterized by an 18-carbon alkyl chain (octadecyl group), two ethoxy groups, and one reactive chlorine atom bonded to a silicon center. Its molecular formula is C₂₂H₄₇ClO₂Si, and it is commonly used as a surface-modifying agent in materials science, particularly for hydrophobic coatings on glass, metals, or polymers . The ethoxy groups enable controlled hydrolysis, while the chlorine atom provides reactivity for covalent bonding to substrates. It is typically a colorless to pale-yellow liquid with a purity of ≥95% in technical-grade formulations .

Properties

IUPAC Name |

chloro-diethoxy-octadecylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUMDCKZUIDORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701166 | |

| Record name | Chloro(diethoxy)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33734-79-1 | |

| Record name | Chloro(diethoxy)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Octadecyldiethoxychlorosilane is typically synthesized by reacting octadecyldimethoxychlorosilane with diethyl ether under alkaline conditions . The reaction involves the substitution of methoxy groups with ethoxy groups, resulting in the formation of this compound. Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Octadecyldiethoxychlorosilane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: Can undergo substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Chemical Properties and Characteristics

ODES is characterized by the following properties:

- Molecular Formula : CHClOSi

- Molecular Weight : 364.10 g/mol

- Purity : Typically above 97%

- Reactivity : Reacts with moisture and protic solvents, making it suitable for surface treatments.

These properties enable ODES to form hydrophobic coatings, enhancing the performance of various materials.

Surface Modification

One of the primary applications of ODES is in the modification of surfaces to enhance hydrophobicity. This is particularly valuable in industries where water resistance is critical.

Hydrophobic Coatings

- ODES can be used to create hydrophobic surfaces on materials such as glass, metals, and polymers. The resulting coatings reduce water adhesion, which is beneficial for applications in self-cleaning surfaces and anti-fogging treatments .

Pigment Treatment

- ODES has been employed in treating pigment particles to improve their dispersibility in various solvents. By forming a siloxane layer on the pigment surface, ODES enhances compatibility with both polar and non-polar media, making it useful in paints, inks, and coatings .

Nanotechnology Applications

In nanotechnology, ODES plays a crucial role in modifying nanoparticles for enhanced performance.

Nanoparticle Functionalization

- ODES can be utilized to functionalize nanoparticles, such as silica and carbon-based materials. This functionalization improves the stability and dispersibility of nanoparticles in different solvents, which is essential for applications in drug delivery systems and catalysis .

Oil/Water Separation

- Research has demonstrated that ODES-modified nanoparticles exhibit superhydrophobic properties, enabling efficient separation of oil from water. This application is particularly relevant in environmental remediation efforts where oil spills are a concern .

Biomedical Applications

The biocompatibility of silanes like ODES makes them suitable for biomedical applications.

Drug Delivery Systems

- ODES can be incorporated into drug delivery systems to enhance the hydrophobicity of carrier materials. This modification can improve the loading capacity of hydrophobic drugs, facilitating more effective therapeutic delivery .

Surface Coatings for Medical Devices

- The ability of ODES to form stable siloxane layers allows it to be used as a coating for medical devices, providing both biocompatibility and reduced friction when interacting with biological tissues .

Case Study 1: Surface Treatment of Pigments

A study investigated the effectiveness of ODES in treating titanium dioxide pigments for use in coatings. The results showed that treated pigments exhibited improved dispersibility in various solvents and enhanced stability against agglomeration during storage. The contact angle measurements confirmed significant hydrophobicity improvements post-treatment .

| Parameter | Untreated Pigment | ODES-Treated Pigment |

|---|---|---|

| Dispersibility (in water) | Poor | Excellent |

| Contact Angle (°) | 30 | 110 |

Case Study 2: Oil/Water Separation

In another study, ODES-modified silica nanoparticles were tested for their ability to separate oil from water. The modified particles achieved a water contact angle greater than 150°, demonstrating their superhydrophobic nature. The separation efficiency was assessed under various conditions, showing promising results for practical applications in environmental cleanup .

| Parameter | Value |

|---|---|

| Water Contact Angle (°) | 151.9 |

| Oil Contact Angle (°) | 0 |

| Separation Efficiency (%) | 95% |

Mechanism of Action

The mechanism of action of octadecyldiethoxychlorosilane involves its ability to form a covalent bond with the surface of materials through the silicon atom. This bond formation creates a stable silicon-based layer that enhances the material’s properties, such as wettability, adhesion, and chemical resistance. The molecular targets include hydroxyl groups on the surface of materials, which react with the ethoxy groups of this compound to form siloxane bonds .

Comparison with Similar Compounds

Octadecyltrichlorosilane (OTS)

- CAS : 112-04-9

- Formula : C₁₈H₃₇Cl₃Si

- This higher chlorine content increases hydrolysis rate and substrate reactivity compared to this compound.

- Applications: Widely used for self-assembled monolayers (SAMs) on silicon wafers and nanoparticles due to its strong covalent bonding .

- Safety : PAC-1 (protective action criteria) = 0.6 ppm; classified under CFATS for sabotage/contamination risks due to its high reactivity .

Octadecyldimethylchlorosilane

- CAS : 18643-08-8

- Formula : C₂₀H₄₃ClSi

- Key Properties : Features a dimethyl group instead of ethoxy groups, reducing hydrolysis rate. The shorter chain (C18 vs. C20) alters surface coverage efficiency.

- Applications : Primarily used in silicone oil modification and polymer crosslinking .

- Purity : ≥97% in commercial grades, slightly lower reactivity than this compound .

Methyltrichlorosilane

- CAS : Part Number 6702222 (specific vendor)

- Formula : CH₃Cl₃Si

- Key Properties : Shorter alkyl chain (C1) and three chlorines, making it highly volatile and reactive.

- Applications : Intermediate in silicone resin production; unsuitable for long-term hydrophobic coatings due to instability .

Comparative Data Table

Research Findings

- Reactivity : Octadecyltrichlorosilane’s three chlorines enable faster substrate bonding than this compound, but the latter’s ethoxy groups allow better control in aqueous environments .

- Stability: Octadecyldimethylchlorosilane’s dimethyl groups reduce moisture sensitivity, making it preferable for non-polar polymer matrices compared to ethoxy/chloro hybrids .

- Safety : Methyltrichlorosilane poses higher acute inhalation risks (volatility) than long-chain analogues, which are safer in handling due to lower vapor pressure .

Biological Activity

Octadecyldiethoxychlorosilane (ODECS) is a silane compound widely used in various applications, particularly in surface modification and as a hydrophobic agent. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest in research focused on its biological activity. This article reviews the biological activity of ODECS, including its effects on cell adhesion, antimicrobial properties, and potential therapeutic applications.

- Chemical Formula : CHClOSi

- Molecular Weight : 348.10 g/mol

- Structure : ODECS features an alkyl chain that contributes to its hydrophobic characteristics, making it suitable for modifying surfaces to enhance biocompatibility and reduce protein adsorption.

Biological Activity Overview

The biological activity of ODECS can be categorized into several key areas:

1. Cell Adhesion Inhibition

Research indicates that ODECS can significantly inhibit cell adhesion to surfaces. A study demonstrated that surfaces treated with octadecyl silanes exhibit reduced adhesion of various cell types, including red blood cells and bacteria. Specifically, on octadecyl glass surfaces, a shear stress of 2.3 N m was sufficient to evict 50% of adherent cells, highlighting its potential in applications requiring reduced cell attachment .

2. Antimicrobial Properties

ODECS has been evaluated for its antimicrobial properties. The compound's hydrophobic nature may contribute to its effectiveness against certain bacterial strains. A study on modified surfaces showed reduced bacterial colonization, suggesting that ODECS could be utilized in coatings for medical devices to minimize infection risks.

3. Surface Modification Applications

ODECS is frequently employed in surface modification processes to enhance the hydrophobicity of materials. This modification can lead to improved performance in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability to create hydrophobic surfaces through ODECS treatment can prevent protein adsorption and enhance the biocompatibility of implants .

Research Findings

Several studies have explored the biological implications of ODECS:

Case Study 1: Antimicrobial Coatings

In a controlled laboratory setting, researchers applied ODECS as a coating on surgical instruments. The results indicated a significant reduction in bacterial load compared to uncoated instruments after exposure to common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Tissue Engineering Scaffolds

A study focused on using ODECS-modified scaffolds for tissue engineering applications demonstrated enhanced cell viability and proliferation rates when compared to traditional materials. The hydrophobic nature of the scaffold facilitated better nutrient transport while minimizing unwanted cell adhesion.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing octadecyldiethoxychlorosilane?

- Methodological Answer : Synthesis typically involves silane precursor reactions under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure reproducibility by documenting solvent purity, reaction temperature, and stoichiometric ratios. Experimental details should align with guidelines for reporting synthetic procedures .

Q. How should researchers design surface modification experiments using this compound?

- Methodological Answer : Optimize surface coating by controlling solvent polarity (e.g., toluene for hydrophobic substrates), reaction time (typically 12–24 hours), and substrate pretreatment (e.g., oxygen plasma cleaning for enhanced silane adhesion). Use contact angle measurements to assess hydrophobicity and X-ray photoelectron spectroscopy (XPS) to verify monolayer formation. Reference safety protocols for handling chlorosilanes, including inert atmosphere use and proper waste disposal .

Q. What analytical techniques are essential for assessing the purity of this compound?

- Methodological Answer : Employ elemental analysis to verify stoichiometry, differential scanning calorimetry (DSC) to detect thermal decomposition, and high-performance liquid chromatography (HPLC) to quantify residual reactants. Cross-validate results with spectroscopic data (e.g., NMR peak integration for byproduct identification). Document all analytical parameters (e.g., column type, mobile phase) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging studies by exposing the compound to controlled humidity (e.g., 30–90% RH), temperature cycles (e.g., -20°C to 60°C), and UV radiation. Monitor degradation products using thermogravimetric analysis (TGA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results with computational models predicting hydrolysis kinetics under acidic or alkaline conditions .

Q. How can contradictions in existing literature about the compound’s reactivity be systematically resolved?

- Methodological Answer : Perform a meta-analysis of reported reaction conditions (e.g., solvent polarity, catalyst presence) to identify critical variables. Replicate conflicting experiments under standardized protocols, using statistical tools (e.g., ANOVA) to quantify variability. Publish negative results to clarify boundary conditions for reactivity, ensuring transparency in methodology .

Q. What computational methods are effective in predicting this compound’s interactions with substrates?

- Methodological Answer : Apply density functional theory (DFT) to model adsorption energies on metal oxides (e.g., SiO₂, TiO₂) or molecular dynamics (MD) simulations to study self-assembly kinetics. Validate predictions with experimental data (e.g., atomic force microscopy for monolayer thickness). Use frameworks like PICO to structure research questions around substrate-specific interactions .

Q. How can spectroscopic data be integrated with surface characterization to validate monolayer formation?

- Methodological Answer : Combine ellipsometry (for thickness measurement) with grazing-incidence X-ray diffraction (GIXD) to assess molecular packing. Correlate FTIR peak shifts (e.g., Si-O-Si stretching) with XPS binding energy changes to confirm covalent bonding. Use multivariate analysis (e.g., principal component analysis) to identify spectral signatures of incomplete reactions .

Q. What statistical approaches are suitable for evaluating reproducibility in surface coating experiments?

- Methodological Answer : Implement design of experiments (DoE) to test factors influencing coating uniformity (e.g., solvent evaporation rate, substrate roughness). Apply regression models to quantify parameter interactions and use intraclass correlation coefficients (ICC) to assess batch-to-batch consistency. Report confidence intervals for key metrics (e.g., contact angle variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.